Home > Products > Screening Compounds P101954 > 2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide -

2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

Catalog Number: EVT-4364953
CAS Number:
Molecular Formula: C23H23N7O2S2
Molecular Weight: 493.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(5-(Substituted)-1,3,4-thiadiazol-2-yl)-2-((5-(substitutes)-4H-1,2,4-triazol-3-yl)amino)acetamide derivatives

Compound Description: This series of compounds, including derivative D-III, were synthesized and evaluated for their anticonvulsant activity. D-III exhibited the highest protection (80% at 20mg/kg) against PTZ-induced convulsions compared to other tested compounds.

Relevance: These derivatives share the core structure of 1,3,4-thiadiazole, 1,2,4-triazole, and acetamide moieties with the target compound, 2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide. The variations within the series involve different substituents on the thiadiazole and triazole rings, highlighting the impact of these modifications on anticonvulsant activity.

2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N′-(1-phenylethylidene)acetohydrazide

Compound Description: This compound was synthesized and demonstrated 1.5-fold higher antioxidant activity compared to the control, butylated hydroxytoluene, as determined by a Ferric Reducing Antioxidant Power (FRAP) assay.

Relevance: While sharing the 4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide core with 2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide, this compound replaces the thiadiazole moiety with a 1-phenylethylidene group and features a p-tolylaminoethyl substituent on the triazole ring. These structural variations provide insights into the potential influence of different substituents and heterocyclic moieties on antioxidant activity.

Piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate

Compound Description: This compound served as an active pharmaceutical ingredient (API) in a 1% injection solution. A new HPLC-DAD method was developed and validated to determine its concentration accurately.

Relevance: This compound emphasizes the versatility of the 4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate core structure found in 2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide. The substitution of the thiadiazole with a piperidinium cation and the presence of a furan-2-yl group on the triazole ring showcase the adaptability of this core structure for pharmaceutical applications.

N-aryl 2-{[5-(naphthalen-1-ylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide compounds

Compound Description: These compounds were synthesized and evaluated for their potential as α-glucosidase inhibitors. This series explored the effects of replacing the 4-phenyl substituent in a previously studied series with a 4-ethyl group.

Relevance: The structural similarity between these compounds and 2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide lies in the shared presence of the 4H-1,2,4-triazol-3-yl)thio}acetamide core. The exploration of 4-ethyl and 4-phenyl substituents on the triazole ring provides valuable insights into the impact of these structural modifications on α-glucosidase inhibitory activity.

2-{[5-(4-Chlorophenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide

Compound Description: The crystal structure of this molecule was analyzed using X-ray diffraction. The study revealed its extended conformation and the formation of inversion dimers through N—H⋯N hydrogen bonds.

Relevance: This compound highlights the structural diversity possible while retaining the 4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl}acetamide core found in 2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide. The presence of a 4-chlorophenoxymethyl group on the triazole ring and a 4-nitrophenyl group on the acetamide nitrogen illustrates the potential for introducing diverse substituents at these positions.

2-[4-phenyl-5-(pyridine-4-phenyl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide derivatives

Compound Description: This series of compounds were synthesized and screened for their in vitro antibacterial, antifungal, and anti-tuberculosis activities.

Relevance: Similar to 2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide, these derivatives possess the 4-phenyl-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide core structure. The inclusion of a pyridine-4-phenyl group at the 5-position of the triazole ring in these derivatives highlights the potential for incorporating additional aromatic heterocycles into the structure, potentially impacting their biological activities.

Schiff base derivatives and 5-{((4-phenyl-5-pyridine-4-yl-4H-1,2,4-triazol-3-yl)thio)methoxy}-4-(4-methoxyphenyl)-2-((4-methylpiperazin-1-yl)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Compound Description: These compounds were synthesized and evaluated for their antimicrobial activities. The Schiff base derivatives showed moderate activity, while compound 9 exhibited good activity against specific microbial strains.

Relevance: Both the Schiff base derivatives and compound 9 share the 4-phenyl-5-pyridine-4-yl-4H-1,2,4-triazol-3-yl)thio moiety with 2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide. This structural similarity suggests the importance of this moiety for antimicrobial activity. Notably, compound 9 incorporates an additional 1,2,4-triazole-3-thione ring, highlighting the potential of expanding the molecular framework while retaining key structural features for biological activity.

Methyl 2-(4-Phenyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thioacetate (phpy2NS) and [Hg(phpy2NS)Cl2]

Compound Description: Methyl 2-(4-Phenyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thioacetate (phpy2NS) was synthesized and used as a ligand to form a Hg(II) complex, [Hg(phpy2NS)Cl2]. Both the ligand and complex were characterized by X-ray diffractometry to study their molecular and supramolecular structures.

1-(4-Nitrophenyl)-2-({4-phenyl-5-[(p-tolyloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Compound Description: The crystal structure of this compound was determined by X-ray crystallography, revealing the formation of centrosymmetric dimers through N—H⋯N hydrogen bonds.

Relevance: This compound emphasizes the structural diversity possible within the 4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide framework, which is also present in 2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide. The compound incorporates a (p-tolyloxy)methyl group on the triazole ring and a 4-nitrophenyl group on the acetamide nitrogen, demonstrating the potential for introducing various substituents at these positions.

N-substituted aryl-2-({4-[(substituted aryl carbamoyl) methyl]-5-(pyridin-4-yl)-4H-1, 2, 4-triazol-3-yl} sulfanyl) acetamide derivatives

Compound Description: This series of compounds were synthesized and evaluated for their antimicrobial, antioxidant, and anti-inflammatory activities. Some derivatives exhibited promising results in these assays.

Relevance: These derivatives, like 2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide, contain the 4H-1, 2, 4-triazol-3-yl} sulfanyl) acetamide core structure. The presence of substituted aryl groups on both the triazole ring and the acetamide nitrogen, along with a pyridin-4-yl substituent on the triazole ring, emphasizes the structural versatility of this class of compounds and their potential for exhibiting a range of biological activities.

2-[[5-[(4-aminophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-N-(substituted aryl)acetamide (5a-h) derivatives

Compound Description: These compounds were synthesized and their anticancer activities against human lung cancer (A549) and mouse embryo fibroblast cell lines (NIH/3T3) were evaluated. They showed potent cytotoxic effects and induced significant apoptosis.

Relevance: These derivatives share the 4-phenyl-4H-1,2,4-triazol-3-yl]thio)-N-(substituted aryl)acetamide core structure with 2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide. The presence of a [(4-aminophenoxy)methyl] substituent on the triazole ring in this series highlights the potential for incorporating ether linkages and aniline moieties in this position, potentially contributing to their anticancer properties.

7'-((5-(2-hydroxyethylthio)-4-phenyl-4H-1,2,4-triazole-3-yl)methyl)theophylline and other 7'-((3-thio-4-methyl-4H-1,2,4-triazole-5-yl)methyl)theophylline derivatives

Compound Description: This series of compounds, combining 1,2,4-triazole-3-thiol and theophylline moieties, were synthesized and evaluated for their actoprotective activity. 7'-((5-(2-hydroxyethylthio)-4-phenyl-4H-1,2,4-triazole-3-yl)methyl)theophylline exhibited the most potent activity in this series.

Relevance: This group of compounds, while containing the 4-phenyl-4H-1,2,4-triazole-3-yl)thio core found in 2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide, focuses on incorporating the theophylline moiety. This difference emphasizes the possibility of utilizing diverse heterocyclic systems to modify the core structure and potentially target different biological pathways.

3-[(5-Amino-1,3,4-thiadiazol-2-yl)methyl]-4-ethoxycarbonylamino-5-alkyl-4H-1,2,4-triazoles (2a,b)

Compound Description: These compounds were synthesized as part of a larger study exploring the synthesis and characterization of novel 4H-1,2,4-triazole derivatives.

Relevance: These compounds, while containing the 4H-1,2,4-triazole core present in 2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide, focus on linking the triazole to a 1,3,4-thiadiazole ring through a methylene bridge. Additionally, an ethoxycarbonylamino group is introduced at the 4-position of the triazole. These structural variations demonstrate the versatility of the triazole core for generating diverse chemical entities.

1-(4-toluenesulfonyl)-4-(3-mercapto-4-methyl-4H-1,2,4-triazol-5-yl) piperidine (8)

Compound Description: This compound serves as a key intermediate in the synthesis of novel azinane triazole-based derivatives, designed as potential inhibitors of acetylcholinesterase (AchE), α-glucosidase, urease, lipoxygenase (LOX), and butyrylcholinesterase (BChE).

Relevance: This compound highlights the importance of the 4-methyl-4H-1,2,4-triazol-3-yl)thio moiety, which is also present in the target compound, 2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide. The inclusion of a piperidine ring linked to the triazole through a sulfur atom demonstrates the possibility of integrating different cyclic systems into the molecule to modulate its biological activity.

5,5-dimethyl-4-phenyl-4,5-dihydro-3H-1,2,4-triazole-3-thione (1)

Compound Description: This compound was prepared via a condensation reaction and its molecular structure was studied using single-crystal X-ray diffraction.

Relevance: This compound underscores the significance of the 4-phenyl-4,5-dihydro-3H-1,2,4-triazole-3-thione moiety, which is structurally related to the 4-phenyl-4H-1,2,4-triazol-3-yl)thio core present in 2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide. The presence of two methyl groups at the 5-position of the triazole ring in this compound offers insights into the effects of alkyl substituents on the triazole ring.

2-(5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)-N-p-tolylacetamide (11g) and other acefylline–1,2,4-triazole hybrids

Compound Description: This group of compounds represents theophylline-7-acetic acid (acefylline)-derived 1,2,4-triazole hybrids. They were synthesized and assessed for their in vitro inhibitory potential against lung (A549) and breast (MCF-7) cancer cell lines. Compound 11g demonstrated strong anti-cancer activity with minimal hemolytic toxicity.

Relevance: These hybrids, while containing the 4-phenyl-4H-1,2,4-triazol-3-ylthio)-acetamide core present in 2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide, emphasize the incorporation of the acefylline moiety. This strategic combination demonstrates the feasibility of merging different pharmacophores to create new chemical entities with potent anti-cancer properties and reduced toxicity.

N-(1,3-dioxoisoindolin-2-yl)-3-((4methoxyphenyl)amino)propanamide, 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide, and 1-(4-Fluorophenyl)-2-((5-(2-((4methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone

Compound Description: These compounds represent a series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives that were synthesized and characterized. Their antioxidant activity was evaluated using the DPPH radical scavenging method, and their anticancer activity was tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines.

Relevance: These derivatives, while not directly sharing the core structure of the target compound, highlight the broader exploration of heterocyclic compounds with potential antioxidant and anticancer activities. Specifically, the presence of a 1,2,4-triazole ring in 1-(4-Fluorophenyl)-2-((5-(2-((4methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone underscores the versatility of this heterocycle in medicinal chemistry. Although structurally distinct from 2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide, these compounds provide valuable insights into potential pharmacophores and structural features that might be relevant for designing novel therapeutics.

2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide (2a), 2-(benzothiazol-2-ylthio)-N-(naphthalen-1-yl)propenamide (2b), 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide (2c), N-(naphthalen-1-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]propanamide (2e) and 2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(naphthalen-1-yl)propanamide (2f)

Compound Description: These N-(naphthalen-1-yl)propanamide derivatives were synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. Several compounds showed significant antifungal and antibacterial effects.

Relevance: This series highlights the application of a different core structure, N-(naphthalen-1-yl)propanamide, for developing antimicrobial agents. Although this core differs from the target compound, the presence of the 4-methyl-4H-1,2,4-triazol-3-yl)thio moiety in 2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(naphthalen-1-yl)propanamide (2f) provides a direct link to 2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide, suggesting the potential importance of this moiety in conferring antimicrobial activity.

N,N′‐(benzene‐1,3‐diyldi‐1,3,4‐oxadiazole‐5,2‐diyl)bis{2‐[(5‐benzene‐1,3‐diyl‐1,3,4‐oxadiazol‐2‐yl)amino]acetamide} (macrocycle 1), N,N′‐(benzene‐1,3‐diyldi‐1,3,4‐thiadiazole‐5,2‐diyl)bis{2‐[(5‐benzene‐1,3‐diyl‐1,3,4‐thiadiazol‐2‐yl)amino]acetamide} (macrocycle 2), and S,S′‐[benzene‐1,3‐diylbis(4H‐1,2,4‐triazole‐5,3‐diyl)]bis{[(5‐benzene‐1,3‐diyl‐4H‐1,2,4‐triazol‐3‐yl)sulfanyl]ethanethioate} (macrocycle 3)

Compound Description: These novel tetra-aza macrocyclic compounds incorporating oxadiazole, thiadiazole, and triazole rings were synthesized and evaluated for their antibacterial and antioxidant activities. The macrocycles displayed significant inhibitory effects against selected bacterial strains and showed promising antioxidant properties.

Relevance: This series highlights the exploration of macrocyclic structures with incorporated 1,2,4-triazole rings for their biological activities. Although structurally distinct from 2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide, the presence of multiple 1,2,4-triazole units in macrocycle 3 showcases the versatility of this heterocycle in constructing complex molecular architectures with potential medicinal applications.

3-chloro-4-fluoro-N-[(4-{[2-(phenylcarbonyl)hydrazino]carbonyl}phenyl)methyl]benzenesulfonamide (compound 1) and N-(cyclohexylmethyl)-2-({5-[(phenylmethyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetamide (compound 13)

Compound Description: These compounds represent two distinct chemical classes - sulfonamide and thiodiazole derivatives, respectively - identified as novel NMDAR antagonists through high-throughput screening. Both compounds displayed selectivity for NR1/NR2A receptors over NR1/NR2B receptors.

Relevance: While not directly sharing the core structure of 2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide, these compounds highlight the exploration of structurally diverse compounds with NMDAR antagonist activity. The presence of the 1,3,4-thiadiazol-2-yl}thio)acetamide moiety in compound 13, despite being part of a larger, distinct framework, provides a connection to the target compound. This finding suggests that exploring variations around this moiety might be relevant for modulating NMDAR activity.

5-{4-[(7-nitro-2,1,3-benzoxadiazol-4-l) amino] phenyl} - 4-phenyl-4H-1,2,4- triazole-3-thiol (4) and its derivatives

Compound Description: These benzoxadiazole-triazole hybrids were synthesized and characterized by their physical and chemical properties, as well as spectral analysis (FT-IR, UV).

Relevance: This compound series, while not sharing the complete core structure of 2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide, features the 4-phenyl-4H-1,2,4-triazole-3-thiol moiety. This overlap showcases the versatility of this moiety in constructing diverse heterocyclic compounds with potentially interesting biological activities.

4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-methoxy)-2H-chromen-2-one and 4-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)-methoxy)-2H-chromen-2-one

Compound Description: These newly synthesized coumarin derivatives were tested against several fungal species and showed notable antifungal activities.

Relevance: Although these compounds possess a coumarin scaffold, distinct from the structure of 2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide, the presence of the 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl moiety in one of the derivatives highlights the potential antifungal properties associated with this structural motif. Comparing these compounds to the target compound emphasizes the possibility of exploring different heterocyclic systems, such as coumarins, to generate novel antifungal agents.

7-[(5-amino-1,3,4-thiadiazol-2-yl)methoxy]-2H-chromen-2-one (4), 5-[(2-oxo-2H-chromen-7-yloxy)methyl]-1,3,4-thiadiazol-2(3H)-one (5), 2-[2-(2-oxo-2H-chromen-7-yloxy)acetyl]-N-phenylhydrazinecarbothioamide (7), 7-[(5-(phenylamino)-1,3,4-thiadiazol-2-yl)methoxy]-2H-chromen-2-one (8) and 7-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]-2H-chromen-2-one (9)

Compound Description: This set of coumarin derivatives was synthesized using umbelliferone as the starting material and characterized by various spectral studies.

Relevance: These compounds highlight the synthesis of diverse heterocyclic compounds incorporating the coumarin scaffold. Similar to the previous coumarin-based derivatives, the presence of the 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl moiety in 7-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]-2H-chromen-2-one (9) reinforces its potential as a pharmacophore for developing antifungal agents. This comparison to 2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide reiterates the importance of exploring different heterocyclic scaffolds to create structurally diverse compounds with desirable biological activities.

Properties

Product Name

2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

IUPAC Name

2-[[5-(morpholin-4-ylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

Molecular Formula

C23H23N7O2S2

Molecular Weight

493.6 g/mol

InChI

InChI=1S/C23H23N7O2S2/c31-20(24-22-27-26-21(34-22)17-7-3-1-4-8-17)16-33-23-28-25-19(15-29-11-13-32-14-12-29)30(23)18-9-5-2-6-10-18/h1-10H,11-16H2,(H,24,27,31)

InChI Key

SMERWIGVSZEBGY-UHFFFAOYSA-N

SMILES

C1COCCN1CC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=NN=C(S4)C5=CC=CC=C5

Canonical SMILES

C1COCCN1CC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=NN=C(S4)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.